molecular formula C24H34N2O3 B1265878 4,4'-Dihexyloxyazoxybenzene CAS No. 2587-42-0

4,4'-Dihexyloxyazoxybenzene

Cat. No. B1265878
CAS RN: 2587-42-0
M. Wt: 398.5 g/mol
InChI Key: GWRSINRMEBHRIO-UHFFFAOYSA-N
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Description

4,4’-Dihexyloxyazoxybenzene, also known as 4,4’-Bis(hexyloxy)azoxybenzene, is a chemical compound with the molecular formula C24H34N2O3 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .


Physical And Chemical Properties Analysis

4,4’-Dihexyloxyazoxybenzene is a solid at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . It is soluble in hot acetic acid .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

4,4’-Dihexyloxyazoxybenzene: is a compound known for its application in the field of liquid crystal technology . It exhibits mesomorphic properties that are crucial for the operation of LCDs. The compound’s ability to align in a precise manner under an electric field makes it suitable for use in display technologies, where it helps to control the light modulation and color display.

Molecular Electronics

The unique electrical properties of 4,4’-Dihexyloxyazoxybenzene make it a candidate for use in molecular electronics. Its stable molecular structure can be utilized in the development of molecular diodes or transistors, which are fundamental components in the miniaturization of electronic devices.

Thermotropic Liquid Crystals

This compound is also significant in the study of thermotropic liquid crystals . It can be used to understand the phase transition behaviors of liquid crystals, which is vital for the development of new materials that respond to temperature changes.

Nonlinear Optical Materials

4,4’-Dihexyloxyazoxybenzene: has potential applications in nonlinear optics . Its molecular structure can interact with light in a way that is nonlinear, making it useful for the creation of optical switches and modulators in advanced photonic circuits.

properties

IUPAC Name

(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSINRMEBHRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihexyloxyazoxybenzene

CAS RN

2587-42-0
Record name 4,4'-Dihexyloxyazoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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